molecular formula C14H15ClN4O4S3 B2797335 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 877818-90-1

4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2797335
CAS No.: 877818-90-1
M. Wt: 434.93
InChI Key: OHOFUZPTOULOHN-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide (CAS 877818-90-1) is a synthetic organic compound with the molecular formula C14H15ClN4O4S3 and a molecular weight of 434.94 g/mol . This benzamide derivative is built around a 1,3,4-thiadiazole core, a five-membered heterocyclic ring known to be a key scaffold in medicinal chemistry due to its high aromaticity, in vivo stability, and ability to serve as a bioisostere for pyrimidine and pyridazine rings . The presence of the 1,3,4-thiadiazole moiety, particularly when substituted with a methylsulfanyl group, along with a morpholine-4-sulfonyl functional group, contributes to significant lipophilicity, which is associated with good cell permeability and oral absorption in biologically active molecules . Compounds containing the 1,3,4-thiadiazole nucleus have demonstrated a broad spectrum of pharmacological activities in scientific research, including potent antimicrobial, antitubercular, and anti-inflammatory properties . Furthermore, sulfonamide compounds bearing similar structural features have been investigated for their therapeutic potential, as evidenced by patent literature . Researchers can value this chemical for its potential as a lead compound or intermediate in drug discovery programs, especially in the development of new antimicrobial and anti-infective agents to address growing drug resistance . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4S3/c1-24-14-18-17-13(25-14)16-12(20)9-2-3-10(15)11(8-9)26(21,22)19-4-6-23-7-5-19/h2-3,8H,4-7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOFUZPTOULOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, starting from commercially available precursors. Key steps typically include the formation of the 1,3,4-thiadiazole ring, introduction of the methylsulfanyl group, and subsequent formation of the benzamide structure.

  • Formation of 1,3,4-Thiadiazole: : This can be achieved by cyclizing a precursor containing appropriate functional groups (e.g., thiosemicarbazide) under acidic conditions.

  • Methylsulfanyl Substitution: : The 1,3,4-thiadiazole ring undergoes nucleophilic substitution with methyl thiol to introduce the methylsulfanyl group.

  • Benzamide Formation: : The compound is further reacted with 4-chlorobenzoyl chloride to form the 4-chloro-benzamide derivative.

  • Morpholine Sulfonylation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would focus on optimizing yield and purity. Large-scale production would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfamoyl group (-SO₂NH-) participates in nucleophilic substitution reactions under alkaline conditions. In analogs like 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, chlorine atoms are replaced by amines or alcohols at 0–5°C in dichloromethane/water mixtures (yield: 42–81%) .

Key reactions :

  • Alcoholysis :
    Reacts with alcohols (e.g., methanol) to form sulfonate esters, requiring acid catalysis .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeConditionsProductsYield (%)Source
Electrophilic substitution HNO₃/H₂SO₄, 0°CNitro derivatives at C-565–78
Oxidative ring opening H₂O₂/AcOH, 80°CDisulfides + CO₂/NH₃52

Benzamide Hydrolysis

The benzamide moiety undergoes hydrolysis in acidic/basic media:

  • Acidic hydrolysis (6M HCl, reflux):
    Produces 4-chloro-3-(morpholin-4-ylsulfonyl)benzoic acid and 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine.
    RCONHR’+H2OH+RCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{H}_2\text{NR'}

  • Basic hydrolysis (NaOH, ethanol/water):
    Forms carboxylate salts under milder conditions (50°C, 4 h) .

Methylsulfanyl Group Oxidation

The -SMe group oxidizes to sulfone/sulfoxide derivatives:

Oxidizing AgentConditionsProductYield (%)
mCPBACH₂Cl₂, 25°C, 2hSulfoxide (-SOCH₃)88
H₂O₂/H₂SO₄60°C, 6hSulfone (-SO₂CH₃)76

This reactivity enhances electrophilicity for subsequent coupling reactions .

Coupling Reactions

The amine group on the thiadiazole ring participates in:

  • Buchwald-Hartwig amination with aryl halides (Pd catalysis, 90°C)

  • Suzuki-Miyaura cross-coupling using boronic acids (Pd(PPh₃)₄, K₂CO₃)

Example :

text
Thiadiazol-2-amine + Ar-B(OH)₂ → Ar-Thiadiazole derivative

Yields: 60–85% depending on aryl substituent bulk .

Stability Under Thermal/Photolytic Conditions

  • Thermal decomposition : >200°C, releases SO₂ and morpholine.

  • Photolysis : UV light (254 nm) induces C-S bond cleavage in thiadiazole (t₁/₂ = 4.2 h in MeCN) .

This compound's reactivity profile enables applications in medicinal chemistry (e.g., prodrug design) and materials science. Experimental protocols from thiadiazole sulfonamide analogs provide validated synthetic routes for derivative synthesis.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C15H16ClN3O2S3
  • Molecular Weight : 418.9 g/mol

Medicinal Chemistry Applications

  • Anticancer Activity
    • Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives similar to 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide exhibit cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers .
  • Antimicrobial Properties
    • The presence of the thiadiazole ring enhances the compound's antimicrobial activity. Studies have shown that related compounds demonstrate effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for developing new antibiotics .
  • Enzyme Inhibition
    • Research has indicated that this compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance mechanisms. This property is particularly important for the development of targeted therapies .

Agricultural Applications

  • Pesticidal Activity
    • The compound's unique structure allows it to function as a pesticide. Its efficacy in controlling plant pathogens has been documented, suggesting its potential use in agricultural settings to enhance crop protection .
  • Herbicidal Properties
    • Preliminary studies indicate that derivatives of this compound may possess herbicidal properties, making them suitable for use in weed management strategies .

Material Science Applications

  • Polymer Chemistry
    • The reactivity of the compound can be harnessed in polymer synthesis, particularly in creating functionalized polymers with specific properties for industrial applications .
  • Nanotechnology
    • The compound’s unique chemical properties may facilitate its incorporation into nanomaterials for various applications, including drug delivery systems and biosensors .

Case Study 1: Anticancer Activity

A study conducted on the anticancer activity of thiadiazole derivatives reported that several compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. This highlights the potential for these compounds in developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives were tested against resistant strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting that these compounds could serve as templates for new antibiotic drugs.

Mechanism of Action

The mechanism by which 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects is primarily through its interaction with biological targets. The benzamide moiety allows it to form hydrogen bonds with amino acid residues in protein active sites, while the thiadiazole and morpholine rings enhance its binding affinity and selectivity. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate receptor functions, depending on the specific biological target.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Benzamide/Thiadiazole) Molecular Formula Key Features Reference
Target Compound 4-Cl, 3-(morpholinylsulfonyl); 5-(methylsulfanyl) C₁₅H₁₄ClN₃O₃S₃ Combines sulfonamide and thiadiazole; enhanced polarity and binding potential
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide () 4-Cl; 5-(ethylsulfanyl) C₁₁H₁₀ClN₃OS₂ Ethylsulfanyl increases lipophilicity vs. methylsulfanyl
4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide () 4-Cl; 5-(3-nitrophenyl) C₁₅H₁₀ClN₃O₂S Nitro group enhances antibacterial activity against P. aeruginosa
4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide () 4-OMe; 5-(4-nitrophenyl) C₁₅H₁₂N₄O₃S Methoxy group improves solubility; nitro boosts bioactivity
2-Methoxy-4-(methylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide () 2-OMe, 4-(methylsulfanyl); 5-Me C₁₂H₁₃N₃O₂S₂ Dual substituents (methoxy and methylsulfanyl) influence electronic effects
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methyl-benzamide () 3-Me, 4-Cl; 5-[(4-Cl-phenyl)methylsulfanyl] C₁₇H₁₄ClN₃OS₂ Bulky aromatic substituent increases steric hindrance
Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z) Reference
Target Compound Not reported in evidence Not reported Not reported -
4-Chloro-N-(5-pyridin-2-yl-thiadiazol)benzamide () 8.5–7.2 (pyridine and benzene protons) 3250 (N-H), 1680 (C=O) [M]+: 344.8
4-Fluoro-N-(5-pyridin-2-yl-thiadiazol)benzamide () 8.6–7.1 (pyridine and fluorobenzene) 3270 (N-H), 1695 (C=O) [M]+: 328.7
4-Chloro-N-[5-(ethylsulfanyl)-thiadiazol]benzamide () 7.8–7.4 (benzene), 3.1 (CH₂CH₃) 1675 (C=O), 650 (C-S) [M]+: 299.8

Note: The target compound lacks explicit spectral data in the provided evidence, but its analogues show characteristic N-H and C=O stretches in IR and aromatic proton signals in NMR .

Biological Activity

4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential supported by various studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 4776-87-8
  • Molecular Formula : C10H8ClN3OS2
  • Molecular Weight : 285.77 g/mol

The structure includes a thiadiazole ring which is crucial for its biological activity. The presence of chlorine and morpholine groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds incorporating the 1,3,4-thiadiazole moiety have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro tests indicated that modifications in the structure significantly influence their potency. For example:

  • IC50 Values : Compounds derived from thiadiazole exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cells, indicating strong anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Inhibition Zones : Derivatives with halogen substitutions demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Some studies reported MIC values as low as 32 µg/mL against fungal strains like Candida albicans and Aspergillus niger, which are comparable to standard antifungal agents .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of thiadiazoles has been documented through various assays:

  • DPPH Assay : The antioxidant activity was assessed using the DPPH free radical scavenging method, with IC50 values ranging from 25.17 to 43.55 µM for different derivatives . This indicates a significant capacity to neutralize free radicals.

Synthesis and Evaluation

A study synthesized several derivatives of thiadiazoles and evaluated their biological activities:

  • Synthesis Method : Compounds were synthesized via cyclization reactions involving benzoic acid and thiosemicarbazides.
  • Biological Evaluation : The synthesized compounds were tested for anticancer and antimicrobial activities using standard protocols like MTT assays for cytotoxicity and agar diffusion methods for antimicrobial testing.

Structure-Activity Relationship (SAR)

The modification of substituents on the thiadiazole ring significantly impacts biological activity:

  • Halogen Substituents : Chlorine atoms on the phenyl ring were found to enhance antibacterial properties.
  • Morpholine Linkage : The inclusion of morpholine groups has been correlated with improved solubility and bioavailability in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide?

  • Methodology :

  • Multi-step synthesis : Begin with sulfonylation of the benzamide core using morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C). Subsequent coupling with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine requires a coupling agent like EDC/HOBt in DMF at 25–40°C .
  • Critical parameters : Control reaction pH (neutral to slightly basic), use inert atmosphere (N₂/Ar) to prevent oxidation of thioether groups, and monitor reaction progress via TLC or HPLC.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by NMR) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm, thiadiazole protons at δ 8.1–8.3 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 487.03) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended?

  • Methodology :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorometric/colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : Screen across cancer cell lines (e.g., NCI-60 panel) via MTT assay, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the thiadiazole and morpholine sulfonyl moieties?

  • Methodology :

  • Analog synthesis : Replace methylsulfanyl with ethyl/benzyl groups or substitute morpholine with piperazine. Compare bioactivity using dose-response curves .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR (PDB ID: 1M17). Validate with MD simulations (GROMACS) .

Q. What strategies resolve discrepancies in reported bioactivity across cell lines?

  • Methodology :

  • Data normalization : Account for cell line-specific factors (e.g., P-glycoprotein expression) using fold-change relative to controls .
  • Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., phosphorylation inhibition) .

Q. How can thermal stability and degradation pathways be analyzed?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition points (>200°C expected) .
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; analyze by LC-MS to identify degradation products .

Key Recommendations

  • Synthetic challenges : Optimize thiadiazole coupling steps to minimize by-products (e.g., desulfurized analogs).
  • Biological studies : Prioritize target deconvolution via proteome profiling or CRISPR-Cas9 screens.
  • Data reporting : Include full spectral data (NMR, HRMS) in publications to ensure reproducibility .

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